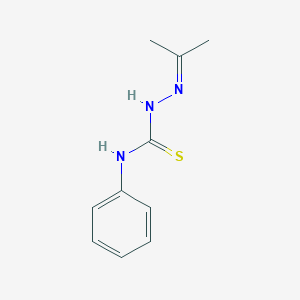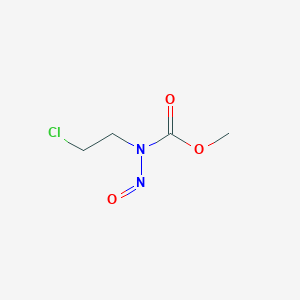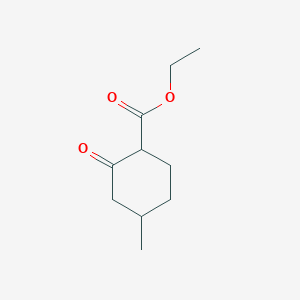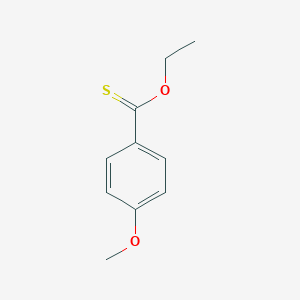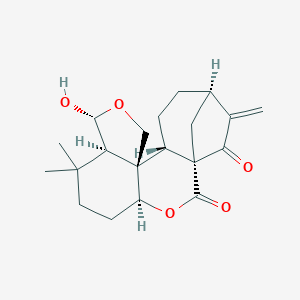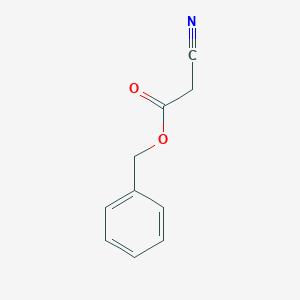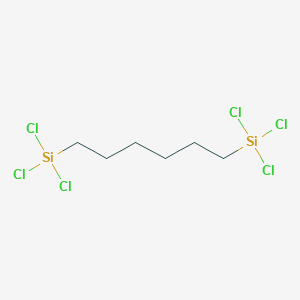
阿拉伯呋喃糖
描述
Arabinofuranose is a fundamental pentose sugar with a five-membered ring structure . It serves as the mirror-image enantiomer to D-arabinofuranose . It is a key component in the cell wall and various natural products in plants .
Synthesis Analysis
Arabinofuranose acts synergistically with other hemicellulases and pectinases for the complete degradation of hemicelluloses and pectins . Enzymes that release arabinose from both singly and doubly substituted xylose are involved in its synthesis .
Molecular Structure Analysis
Arabinofuranose has a molecular formula of C5H10O5 . It has an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da . It is a fundamental pentose sugar with a five-membered ring structure .
Chemical Reactions Analysis
Arabinofuranosidases have received increased attention due to their role in the degradation of lignocelluloses . They have a positive effect on the activity of other enzymes acting on lignocelluloses .
Physical And Chemical Properties Analysis
Arabinofuranose has a density of 1.7±0.1 g/cm3 . Its boiling point is 375.4±42.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 72.1±6.0 kJ/mol . It has a flash point of 180.8±27.9 °C . The index of refraction is 1.612 .
科学研究应用
Biotechnological Applications
Arabinofuranosidases are critically de-branching enzymes in the bioconversion of agricultural biomass . They have received special attention due to their application potentials in biotechnological industries . The efficient bioconversion of arabinoxylans (AXs) into monosaccharides, oligosaccharides, and/or other chemicals depends on the synergism of main-chain enzymes and de-branching enzymes .
Biofuel Production
The bioconversion of lignocellulosic biomass into high-value chemicals is a promising approach to relieve the dependence of human society on fossil carbon resources . The combination of chemical pretreatment and enzymatic catalysis can transform plant polysaccharides into monosaccharides or oligosaccharides, which are highly valued in the production of biofuels .
Production of Fine Chemicals
The monosaccharides or oligosaccharides produced from the enzymatic catalysis of plant polysaccharides are highly valued in the production of fine chemicals . These chemicals have various applications in different industries.
Functional Foods and Pharmaceuticals
The monosaccharides or oligosaccharides produced from the enzymatic catalysis of plant polysaccharides are also used in the production of functional foods and pharmaceuticals .
Plant Biomass Conversion
The discovery and creation of biocatalysts for plant biomass conversion are essential for industrial demand and scientific research of the plant cell wall . α-1,2 and α-1,3-L-arabinofuranosidases are debranching enzymes that catalyze the hydrolytic release of α-L-arabinofuranosyl residues in the plant cell wall .
Analysis of Plant Cell Wall Structure
The α-1,3-arabinofuranosidase activity provides a new biocatalytic tool to degrade hemicellulose and analyze the structure of plant cell walls . This can be particularly useful in the study of plant biology and the development of new plant-based products.
安全和危害
Arabinofuranose is not classified as a hazardous good . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing . In case of skin contact, wash with plenty of water . In case of contact with eyes, wash with plenty of water . If swallowed, rinse mouth .
未来方向
The efficient bioconversion of arabinofuranose into monosaccharides, oligosaccharides, and/or other chemicals depends on the synergism of main-chain enzymes and de-branching enzymes . The research on microbial arabinofuranosidases has developed quickly in recent years . Future research needs to explore many aspects of arabinofuranosidases in much detail .
属性
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-ZRMNMSDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446704 | |
| Record name | D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-arabinofuranose | |
CAS RN |
13221-22-2 | |
| Record name | Arabinofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13221-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-arabinofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of arabinofuranose?
A1: Arabinofuranose has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.
Q2: Are there any spectroscopic techniques used to characterize arabinofuranose?
A2: Yes, researchers utilize various spectroscopic techniques for structural characterization:
- NMR Spectroscopy: This technique is crucial for determining the conformation and linkage patterns of arabinofuranose residues within polysaccharides. For instance, 1H-NMR and 13C-NMR are used to analyze the structure of arabinobiose and arabinan []. HSQC-NMR helps profile feruloylated side-chains of arabinoxylans in cereal grains [].
- Mass Spectrometry: Coupled with techniques like GC-MS and MALDI-TOF MS/MS, it helps identify and characterize arabinofuranose-containing oligosaccharides and their linkage patterns [, ].
Q3: What are the main functions of arabinofuranose in plants?
A3: Arabinofuranose is a key building block of various plant cell wall polysaccharides, such as arabinoxylans, arabinogalactan proteins (AGPs), and pectins. These polysaccharides contribute to cell wall integrity, signaling, and plant development [, , ].
Q4: How do plants synthesize arabinofuranose?
A4: Plants synthesize arabinofuranose from UDP-arabinopyranose (UDP-Arap) through the action of UDP-arabinopyranose mutases (RGPs), which catalyze the interconversion of these two forms. These enzymes play a crucial role in plant development as demonstrated by the severe developmental defects in Arabidopsis mutants deficient in RGPs [, , ].
Q5: Why is arabinofuranose significant in Mycobacteria, and how is it incorporated into their cell wall?
A5: In Mycobacteria, arabinofuranose is a crucial component of arabinogalactan and lipoarabinomannan, which are essential for cell wall integrity and virulence []. Arabinofuranosyltransferases play a key role in assembling the arabinan domains of these polysaccharides using decaprenylphosphoryl-D-arabinofuranose (DPA) as the arabinofuranose donor [, ].
Q6: What are arabinofuranosidases, and what are their applications?
A6: Arabinofuranosidases are enzymes that specifically cleave arabinofuranose residues from polysaccharides. They play important roles in various biotechnological applications, including:
- Biofuel production: They can help break down plant biomass into fermentable sugars for biofuel production [].
- Food industry: Arabinofuranosidases can improve the quality and digestibility of food products by modifying the arabinoxylan content [].
- Pharmaceutical industry: These enzymes can be used to synthesize specific arabinofuranose-containing oligosaccharides with potential therapeutic applications [].
Q7: How does the structure of arabinofuranose influence the activity of arabinofuranosidases?
A7: The linkage pattern and substitution of arabinofuranose residues significantly affect the activity of different arabinofuranosidases. For example, some enzymes specifically target α-1,2-linked arabinofuranose side chains, while others prefer different linkages or substitution patterns [, ].
Q8: Can the activity of arabinofuranosyltransferases be targeted for therapeutic purposes?
A8: Yes, inhibiting arabinofuranosyltransferases involved in the biosynthesis of mycobacterial arabinogalactan and lipoarabinomannan is a promising strategy for developing new antituberculosis drugs. Research focusing on identifying and characterizing these enzymes is crucial for developing novel therapeutic interventions [, ].
Q9: How is arabinofuranose chemically synthesized?
A9: Chemical synthesis of arabinofuranose and its derivatives often involves multi-step procedures starting from readily available sugar precursors. Protecting group strategies are crucial for achieving regio- and stereoselectivity during these syntheses [, , , , ].
Q10: Can arabinofuranose be modified to generate novel compounds?
A10: Yes, chemical modification of arabinofuranose allows for the synthesis of diverse derivatives with potentially enhanced properties. For example, researchers have synthesized arabinofuranose-derived sugars with fluorine substitutions for potential use as PET radiotracers to detect pathogenic microorganisms [, ]. Additionally, arabinofuranose derivatives can be used to synthesize pseudo-sugars and pseudo-nucleosides with potential biological activities [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



